molecular formula C11H10N4 B1482746 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098014-24-3

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482746
CAS No.: 2098014-24-3
M. Wt: 198.22 g/mol
InChI Key: GRXVESKKDUQSMN-UHFFFAOYSA-N
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Description

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Biological Activity

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile (CAS No. 2098014-24-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4C_{10}H_{10}N_4, with a molecular weight of approximately 186.22 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a pyridine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is well-documented. In particular, compounds with similar structural features have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs . The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process.

Antimicrobial Properties

This compound has also been assessed for antimicrobial activity. Studies have reported that pyrazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example, compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, indicating their potential application in treating bacterial infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX and lipoxygenase.
  • Modulation of Signaling Pathways : It can affect various signaling pathways, including those involved in apoptosis and cell proliferation.
  • Direct Antimicrobial Action : The structural characteristics allow interaction with bacterial cell membranes or specific intracellular targets.

Case Studies

StudyFindings
Selvam et al. (2014) Synthesized new pyrazole derivatives showing potent anti-inflammatory effects in carrageenan-induced edema models .
Chandra et al. (2018) Reported on the synthesis of pyrazole derivatives with significant MAO-B inhibitory activity, suggesting potential applications in neurodegenerative diseases .
Burguete et al. (2020) Evaluated antibacterial activity against multiple pathogens, confirming the efficacy of certain pyrazole compounds .

Properties

IUPAC Name

1-ethyl-3-pyridin-4-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXVESKKDUQSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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